molecular formula C11H17N3O2S B1348272 (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 462066-86-0

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid

Cat. No.: B1348272
CAS No.: 462066-86-0
M. Wt: 255.34 g/mol
InChI Key: BNHIXPXOCQCHTR-UHFFFAOYSA-N
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Description

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 g/mol. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a triazole ring, all connected to a sulfanylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the triazole core. One common method is the cyclization of hydrazine derivatives with α-haloketones under acidic conditions. The cyclohexyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions more precisely. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: can undergo various types of chemical reactions, including:

  • Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The triazole ring can be reduced under specific conditions.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the triazole nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Sulfoxide or sulfone derivatives from oxidation reactions.

  • Reduced triazole derivatives from reduction reactions.

  • Substituted triazole derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Comparison with Similar Compounds

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: can be compared with other similar compounds, such as:

  • 5-(4H-1,2,4-triazol-3-yl-sulfanyl)acetic acid: Similar structure but lacks the cyclohexyl group.

  • 5-(4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: Similar structure but lacks the cyclohexyl group.

  • 5-(4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its cyclohexyl group, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h8H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHIXPXOCQCHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349521
Record name SBB018303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462066-86-0
Record name SBB018303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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